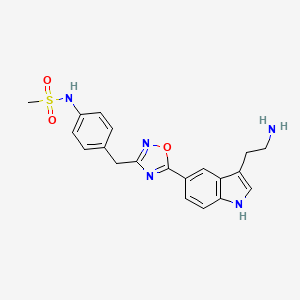

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide

概要

説明

L-694,247は、セロトニン受容体サブタイプ5-ヒドロキシトリプタミン1Dの非常に強力で選択的なアゴニストです。 5-ヒドロキシトリプタミン1B受容体に対する親和性は10倍高く、5-ヒドロキシトリプタミン1A受容体に対する親和性は25倍高いです

準備方法

L-694,247の合成は、中間体の調製から始まるいくつかのステップを含みます。重要な合成経路には、1,2,4-オキサジアゾール環の形成と、それに続くインドール基とフェニル基の付加が含まれます。 反応条件は通常、4-メチルスルホニルアミノベンジル、1,2,4-オキサジアゾール-5-イル、および1H-インドール-3-イルなどの試薬の使用を伴います 。L-694,247の工業的生産方法は広く文書化されていませんが、この化合物は、高純度と収率を確保するために、制御された実験室条件下で合成されます。

化学反応の分析

L-694,247は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、化合物に存在する官能基を変換するために実行できます。

置換: L-694,247は、特にインドール環とフェニル環で置換反応を受け、異なる特性を持つ誘導体を形成することができます.

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

L-694,247は、特に神経科学と薬理学の分野で、いくつかの科学研究への応用があります。 これは、セロトニン受容体、特に5-ヒドロキシトリプタミン1D受容体の生理学的役割を研究するために使用されます 。 この化合物は、脱水したラットに脳室内に注射すると、水の摂取を阻害することが示されており、これは、渇きと水分補給機構を研究する際の潜在的な用途を示唆しています 。さらに、L-694,247は、さまざまな生理学的および行動学的プロセスに対するセロトニン受容体アゴニストの影響を調査する研究にも使用されています。

科学的研究の応用

Pharmacological Research

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide has been investigated for its potential pharmacological properties. The compound is noted for its interactions with various biological targets, particularly in the realm of cancer research and neuropharmacology.

Case Study: Anticancer Activity

Research has shown that derivatives of indole and oxadiazole possess anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines. These studies suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Neuropharmacology

The compound's structural components suggest potential activity in modulating neurotransmitter systems. Indole derivatives are often associated with serotonergic activity, which can be beneficial in treating mood disorders.

Research Insights

Studies have indicated that compounds containing indole and oxadiazole moieties can influence serotonin receptors and exhibit antidepressant-like effects in animal models. This highlights the potential of this compound as a candidate for further development in treating depressive disorders.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research suggests that sulfonamide derivatives can exhibit antibacterial and antifungal activities.

Findings on Antimicrobial Efficacy

Recent studies have demonstrated that sulfonamide-containing compounds can inhibit the growth of various bacterial strains. The presence of the methanesulfonamide group in this compound may enhance its efficacy against resistant bacterial strains.

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways.

Application Example

In biochemical assays, this compound can be utilized to study its effects on specific enzymes involved in metabolic processes or signal transduction pathways.

作用機序

L-694,247は、セロトニン受容体のサブタイプである5-ヒドロキシトリプタミン1D受容体に選択的に結合することで効果を発揮します。 この結合は、アデニルシクラーゼの活性を阻害し、環状アデノシン一リン酸レベルの低下につながります 。この化合物は、ニューロンからのセロトニンの放出も阻害し、セロトニン作動性シグナル伝達経路をさらに調節します。 これらの作用は、水の摂取の阻害や、気分や行動の潜在的な調節など、さまざまな生理学的効果をもたらします .

類似化合物の比較

L-694,247は、スマトリプタンなどの他のセロトニン受容体アゴニストと比較されます。 両方の化合物は、5-ヒドロキシトリプタミン1D受容体の強力なアゴニストですが、L-694,247は、スマトリプタンと比較して、この受容体に対する親和性と選択性がより高いです 。他の類似の化合物には、以下が含まれます。

スマトリプタン: 偏頭痛の治療に使用される、よく知られた5-ヒドロキシトリプタミン1D受容体アゴニスト。

ゾルミトリプタン: 偏頭痛の治療に同様の用途を持つ、別のセロトニン受容体アゴニスト。

リザトリプタン: 急性偏頭痛発作に使用される、選択的なセロトニン受容体アゴニスト.

L-694,247の独自性は、5-ヒドロキシトリプタミン1D受容体に対するより高い効力と選択性にあるため、セロトニン受容体薬理学の研究にとって貴重なツールとなっています。

類似化合物との比較

L-694,247 is compared with other serotonin receptor agonists, such as sumatriptan. While both compounds are potent agonists for the 5-hydroxytryptamine 1D receptor, L-694,247 has a higher affinity and selectivity for this receptor compared to sumatriptan . Other similar compounds include:

Sumatriptan: A well-known 5-hydroxytryptamine 1D receptor agonist used in the treatment of migraines.

Zolmitriptan: Another serotonin receptor agonist with similar applications in migraine treatment.

Rizatriptan: A selective serotonin receptor agonist used for acute migraine attacks.

L-694,247’s uniqueness lies in its higher potency and selectivity for the 5-hydroxytryptamine 1D receptor, making it a valuable tool for research in serotonin receptor pharmacology.

生物活性

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide, with CAS number 137403-12-4, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 411.48 g/mol. It features an indole moiety linked to an oxadiazole group and a methanesulfonamide functional group, which may contribute to its biological activity.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Inhibition of Cancer Cell Proliferation : The oxadiazole group is known for its role in inhibiting various kinases involved in cancer cell proliferation. For example, compounds that target the HSET (KIFC1) kinesin have shown promise in inducing multipolar spindle formation in cancer cells, leading to cell death through aberrant mitotic processes .

- Serotonin Receptor Agonism : The indole structure is characteristic of tryptamines, which are known to interact with serotonin receptors. Specifically, the compound may act as an agonist at the 5-HT1F receptor, which is implicated in various neurological processes and could provide therapeutic effects in migraine treatment .

Anticancer Activity

A study investigating similar compounds demonstrated that derivatives with oxadiazole scaffolds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression. For instance, one study reported that related compounds led to increased multipolarity in centrosome-amplified cancer cells at concentrations as low as 15 μM .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c1-29(26,27)25-16-5-2-13(3-6-16)10-19-23-20(28-24-19)14-4-7-18-17(11-14)15(8-9-21)12-22-18/h2-7,11-12,22,25H,8-10,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMQLISPYELRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C=C3)NC=C4CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160175 | |

| Record name | L 694247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137403-12-4 | |

| Record name | N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137403-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 694247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137403124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 694247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-694,247 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ5DP5EN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-694,247 acts as a potent agonist at both 5-HT1B and 5-HT1D receptors [, , ]. These receptors are G protein-coupled receptors primarily coupled to Gi/o proteins. Upon activation by L-694,247, downstream effects include inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels [, , ]. This reduction in cAMP can then influence various cellular processes, such as neurotransmitter release and ion channel activity [, , , , ].

A: Research using chimeric 5-HT1B/1D receptors identified a region encompassing the second extracellular loop and the fifth transmembrane domain of the 5-HT1D receptor as being crucial for the selective binding of ketanserin, a known 5-HT1D antagonist [, ]. Although this research focused on antagonists, it highlights the importance of these specific receptor domains in ligand recognition and selectivity. Further studies are needed to determine if similar structural elements contribute to the selectivity of L-694,247.

A: Yes, a naturally occurring variant of the human 5-HT1B receptor where phenylalanine at position 124 is substituted by cysteine (Phe-124-Cys) has been shown to display increased affinity for L-694,247 compared to the wild-type receptor []. This variant also exhibited altered binding profiles for other agonists and antagonists, suggesting that this polymorphism may have functional consequences for drug response and side effect profiles.

ANone: Several in vitro assays have been employed to investigate the activity of L-694,247. These include:

- [35S]GTPγS binding assays: This assay measures the activation of G proteins, specifically Gi/o proteins, which are known to couple to 5-HT1B and 5-HT1D receptors []. L-694,247 has been shown to stimulate [35S]GTPγS binding in a concentration-dependent manner in membranes prepared from rat striatum, indicating activation of G proteins [].

- Inhibition of forskolin-stimulated cAMP accumulation: This assay assesses the inhibition of adenylyl cyclase activity, a downstream consequence of 5-HT1 receptor activation. L-694,247 potently inhibits forskolin-stimulated cAMP accumulation in various cell lines and tissues expressing 5-HT1B and/or 5-HT1D receptors [, , ].

- Inhibition of K+-evoked [3H]-5-HT release: This assay investigates the ability of L-694,247 to inhibit neurotransmitter release, a well-established effect of presynaptic 5-HT1 receptor activation. L-694,247 effectively inhibits K+-evoked [3H]-5-HT release from guinea pig frontal cortex slices, suggesting a role in modulating serotonin release [].

ANone: L-694,247 has been investigated in various animal models to elucidate its physiological and pharmacological effects. Some examples include:

- Rat model of diabetes: This model has been employed to study the impact of diabetes on cardiovascular function and the potential role of 5-HT receptors [, , , ]. L-694,247 has been shown to modulate blood pressure and heart rate in diabetic rats, highlighting the involvement of 5-HT1D receptors in cardiovascular regulation in the context of diabetes [, ].

- Rat model of mesenteric vasoconstriction: This model is used to examine the effects of compounds on blood flow and vascular tone in the mesentery []. Studies utilizing this model revealed that L-694,247 exerts a sympatho-inhibitory effect in the mesenteric vascular bed, suggesting a potential role in regulating blood pressure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。